Aprepitant Impurity B Enantiomer HCl

説明

Introduction to Aprepitant Impurity B Enantiomer Hydrochloride

Aprepitant Impurity B Enantiomer Hydrochloride represents a pharmaceutically significant stereoisomeric compound that plays a crucial role in the quality assessment and analytical characterization of aprepitant-based drug products. This impurity, which carries the Chemical Abstracts Service registry number 183901-47-5, has been identified as a potential synthetic byproduct or degradation product that may arise during the manufacturing or storage of the parent pharmaceutical compound aprepitant. The compound's designation as an "enantiomer" specifically indicates its stereoisomeric relationship to another related impurity, highlighting the complex three-dimensional molecular arrangements that can significantly impact pharmaceutical properties and biological activities.

The formation and presence of this particular impurity underscore the sophisticated challenges inherent in pharmaceutical manufacturing, particularly when dealing with complex molecular structures containing multiple chiral centers. Pharmaceutical manufacturers must maintain strict control over such impurities to ensure product quality, safety, and regulatory compliance. The International Conference on Harmonization guidelines specifically address the importance of identifying and controlling pharmaceutical impurities, with particular emphasis on stereoisomeric variants that may exhibit different biological properties compared to the active pharmaceutical ingredient.

Structural Characterization and Chemical Nomenclature

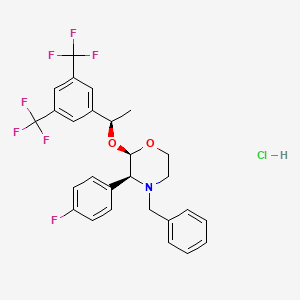

The structural characterization of Aprepitant Impurity B Enantiomer Hydrochloride reveals a complex organic molecule with the molecular formula C₂₇H₂₄F₇NO₂·HCl and a molecular weight of 563.93 to 563.95 grams per mole. The compound's systematic chemical name according to the International Union of Pure and Applied Chemistry nomenclature system is (2R,3S)-4-benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. This comprehensive nomenclature provides precise information about the stereochemical configuration at each chiral center, the substitution patterns on the aromatic rings, and the presence of the hydrochloride salt form.

The molecular architecture incorporates several distinct structural features that contribute to its unique chemical and physical properties. The core morpholine ring system serves as the central scaffold, with specific substituents at defined positions that determine the compound's three-dimensional structure and subsequent analytical behavior. The presence of a benzyl group attached to the morpholine nitrogen atom introduces additional aromatic character and influences the compound's lipophilicity and chromatographic retention characteristics. The 4-fluorophenyl substituent at the 3-position of the morpholine ring contributes to the compound's overall polarity and potential for hydrogen bonding interactions.

| Structural Component | Chemical Group | Position | Stereochemistry |

|---|---|---|---|

| Core Ring System | Morpholine | Central scaffold | (2R,3S) |

| Nitrogen Substituent | Benzyl | N-position | Non-chiral |

| Ring Substituent | 4-Fluorophenyl | 3-position | S-configuration |

| Ether Linkage | (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy | 2-position | R-configuration |

| Salt Form | Hydrochloride | Protonated amine | Ionic |

The bis(trifluoromethyl)phenyl moiety represents one of the most distinctive structural features, contributing seven of the molecule's fluorine atoms and significantly influencing its physicochemical properties. This highly fluorinated aromatic system imparts unique electronic characteristics and metabolic stability features that distinguish this impurity from other related compounds. The specific arrangement of trifluoromethyl groups at the 3,5-positions of the phenyl ring creates a symmetric substitution pattern that affects the molecule's overall symmetry and potential for intermolecular interactions.

Stereochemical Configuration and Chirality Properties

The stereochemical configuration of Aprepitant Impurity B Enantiomer Hydrochloride represents one of its most critical analytical and pharmaceutical characteristics, with the compound containing multiple chiral centers that define its three-dimensional molecular geometry. The presence of three distinct chiral centers within the molecular structure creates the potential for eight possible stereoisomeric forms, making precise stereochemical identification and control essential for pharmaceutical quality assurance. The specific (2R,3S) configuration of the morpholine ring system, combined with the (R)-configuration of the side chain stereocenter, establishes this compound as a unique stereoisomeric entity with distinct analytical and potentially biological properties.

Stereochemical integrity plays a fundamental role in pharmaceutical science, as different stereoisomers of the same compound can exhibit markedly different pharmacological activities, metabolic pathways, and toxicological profiles. Research has demonstrated that aprepitant and its stereoisomeric variants maintain their stereochemical integrity under physiological conditions, with no detectable racemization or stereochemical inversion occurring in human plasma following drug administration. This stereochemical stability is crucial for understanding the behavior of related impurities and establishing appropriate analytical control strategies.

The analytical determination of stereochemical configuration requires sophisticated chromatographic and spectroscopic techniques capable of distinguishing between closely related stereoisomers. High-Performance Liquid Chromatography utilizing chiral stationary phases has proven particularly effective for separating aprepitant stereoisomers, with Chiralcel columns demonstrating excellent resolution capabilities. The development of stereoselective analytical methods enables pharmaceutical manufacturers to monitor and control the levels of specific stereoisomeric impurities, ensuring compliance with regulatory requirements and maintaining product quality standards.

| Chiral Center | Configuration | Substituents | Impact on Properties |

|---|---|---|---|

| C-2 (Morpholine) | R | Ether, Hydrogen | Affects molecular conformation |

| C-3 (Morpholine) | S | 4-Fluorophenyl, Hydrogen | Influences aromatic interactions |

| Side Chain Carbon | R | Methyl, Bis(trifluoromethyl)phenyl | Controls overall molecular shape |

The stereochemical properties of this impurity also influence its chromatographic behavior and analytical detection characteristics. Different stereoisomers may exhibit varying retention times on both normal-phase and reverse-phase chromatographic systems, enabling their separation and quantification during pharmaceutical analysis. The development of comprehensive analytical methods capable of resolving all possible stereoisomeric forms represents a significant technical achievement in pharmaceutical analytical chemistry, requiring careful optimization of mobile phase compositions, column selection, and detection parameters.

Relationship to Parent Compound Aprepitant

Aprepitant Impurity B Enantiomer Hydrochloride exhibits a complex structural relationship to its parent pharmaceutical compound aprepitant, sharing significant molecular similarities while displaying critical differences that impact its analytical behavior and potential biological activity. The parent compound aprepitant, with the molecular formula C₂₃H₂₁F₇N₄O₃ and molecular weight of 534.43 grams per mole, functions as a potent neurokinin-1 receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting. This therapeutic application has established aprepitant as a clinically important medication, making the identification and control of its related impurities essential for pharmaceutical quality assurance.

The structural comparison between the impurity and parent compound reveals both shared architectural elements and distinctive differences that define their relationship. Both molecules contain fluorinated aromatic systems and morpholine-derived scaffolds, reflecting their common synthetic origins and related chemical properties. However, the impurity lacks the triazolone ring system that characterizes aprepitant's molecular structure, instead featuring a simpler morpholine core with benzyl substitution. This structural modification significantly alters the compound's molecular weight, with the impurity being substantially larger at 563.93 grams per mole compared to aprepitant's 534.43 grams per mole.

| Property | Aprepitant | Impurity B Enantiomer HCl | Difference |

|---|---|---|---|

| Molecular Formula | C₂₃H₂₁F₇N₄O₃ | C₂₇H₂₄F₇NO₂·HCl | +C₄H₃, -N₃O, +HCl |

| Molecular Weight | 534.43 g/mol | 563.93 g/mol | +29.50 g/mol |

| Core Structure | Triazolone-morpholine | Benzyl-morpholine | Different heterocycle |

| Fluorine Content | 7 atoms | 7 atoms | Identical |

| Chiral Centers | 3 | 3 | Same number |

The genesis of this impurity relationship can be understood through examination of synthetic pathways and potential degradation mechanisms that may occur during pharmaceutical manufacturing. During the complex synthetic sequence required to produce aprepitant, various intermediate compounds and byproducts may form, including stereoisomeric variants and structurally related compounds that share common synthetic precursors. The formation of Aprepitant Impurity B Enantiomer Hydrochloride may result from alternative reaction pathways, incomplete cyclization reactions, or degradation processes that affect the triazolone ring formation.

The therapeutic significance of aprepitant as a substance P/neurokinin-1 receptor antagonist necessitates comprehensive understanding of its impurity profile. Aprepitant demonstrates high selectivity for neurokinin-1 receptors with minimal affinity for other receptor systems including serotonin, dopamine, and corticosteroid receptors. This selectivity profile contributes to its therapeutic efficacy and favorable side effect profile, making it essential to ensure that related impurities do not compromise these beneficial characteristics. The presence of structurally related impurities like the enantiomeric variant requires careful analytical monitoring to maintain therapeutic integrity.

Significance in Pharmaceutical Analytical Chemistry

The analytical significance of Aprepitant Impurity B Enantiomer Hydrochloride extends far beyond its role as a simple pharmaceutical contaminant, representing a cornerstone reference material for comprehensive quality control and analytical method development in modern pharmaceutical laboratories. This compound serves multiple critical functions in pharmaceutical analytical chemistry, including system suitability testing, method validation studies, stability indicating method development, and regulatory compliance verification. The availability of this well-characterized reference standard enables pharmaceutical manufacturers to establish robust analytical protocols that ensure product quality and regulatory compliance throughout the drug development and manufacturing lifecycle.

In the context of analytical method development, this impurity plays an essential role in establishing chromatographic resolution and selectivity parameters for aprepitant-related analytical procedures. Pharmaceutical analytical chemists utilize this reference standard to optimize mobile phase compositions, column selection criteria, and detection parameters to achieve adequate separation between the impurity and parent compound. The complex stereochemical nature of this impurity presents particular challenges for analytical method development, requiring sophisticated chromatographic techniques capable of resolving closely related stereoisomeric compounds while maintaining analytical precision and accuracy.

The regulatory importance of this impurity standard cannot be overstated, particularly in light of International Conference on Harmonization guidelines that mandate comprehensive impurity identification and control strategies. Regulatory agencies including the Food and Drug Administration and European Medicines Agency require pharmaceutical manufacturers to demonstrate thorough understanding of their impurity profiles, including the identification, quantification, and control of related substances like stereoisomeric variants. The availability of authenticated reference standards enables companies to meet these regulatory requirements through validated analytical methods and comprehensive stability studies.

| Analytical Application | Function | Regulatory Importance | Technical Complexity |

|---|---|---|---|

| System Suitability | Resolution verification | ICH Q2 compliance | Moderate |

| Method Validation | Accuracy/precision testing | FDA/EMA requirements | High |

| Stability Studies | Degradation monitoring | ICH Q1A guidelines | High |

| Release Testing | Impurity quantification | Pharmacopeial standards | Moderate |

| Research & Development | Structure elucidation | Patent applications | Very High |

Advanced analytical techniques including Nuclear Magnetic Resonance spectroscopy, High-Resolution Mass Spectrometry, and two-dimensional chromatographic methods have been employed to fully characterize this impurity and establish its structural identity. These comprehensive characterization studies provide the analytical foundation necessary for its use as a reliable reference standard, ensuring that analytical results obtained in different laboratories can be compared with confidence. The development of validated analytical methods utilizing this reference standard represents a significant technical achievement in pharmaceutical analytical chemistry, requiring careful optimization of numerous experimental parameters to achieve the required analytical performance characteristics.

Aprepitant Impurity B Enantiomer Hydrochloride represents a sophisticated example of the complex challenges inherent in modern pharmaceutical analytical chemistry, serving as both a technical reference standard and a testament to the advancing capabilities of pharmaceutical quality control science. The comprehensive characterization of this compound, from its intricate stereochemical properties to its analytical applications, demonstrates the critical importance of understanding pharmaceutical impurities at the molecular level. Through detailed structural analysis, stereochemical configuration studies, and comparative evaluation with the parent compound aprepitant, this impurity has emerged as an essential tool for ensuring pharmaceutical quality and regulatory compliance.

The multifaceted significance of this compound extends beyond its immediate analytical applications to encompass broader implications for pharmaceutical development and manufacturing quality assurance. Its role in analytical method development, system suitability testing, and regulatory compliance verification highlights the interconnected nature of pharmaceutical science, where individual compounds serve multiple critical functions in ensuring drug safety and efficacy. The sophisticated analytical techniques required for its characterization and utilization reflect the continuing evolution of pharmaceutical analytical chemistry toward increasingly precise and comprehensive quality control methodologies.

特性

IUPAC Name |

(2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F7NO2.ClH/c1-17(20-13-21(26(29,30)31)15-22(14-20)27(32,33)34)37-25-24(19-7-9-23(28)10-8-19)35(11-12-36-25)16-18-5-3-2-4-6-18;/h2-10,13-15,17,24-25H,11-12,16H2,1H3;1H/t17-,24+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQVUGFKUGRXJT-BPRFSPGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724789 | |

| Record name | (2R,3S)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183901-47-5 | |

| Record name | (2R,3S)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Aprepitant Impurity B Enantiomer HCl, a chiral compound with the CAS number 183901-47-5, is a derivative of aprepitant, a well-known antagonist of the neurokinin-1 (NK1) receptor. This article explores the biological activity of this impurity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

- Molecular Formula : C27H24F7NO2.HCl

- Molecular Weight : 527.49 g/mol

The compound is categorized as a hydrochloride salt, which influences its solubility and stability in formulations. Aprepitant itself is recognized for its poor water solubility, which presents challenges in drug formulation and bioavailability .

Aprepitant functions primarily as an antagonist at the NK1 receptor, which is implicated in the regulation of various physiological processes, including pain perception and emesis (vomiting). By blocking substance P from binding to these receptors, aprepitant effectively reduces nausea and vomiting associated with chemotherapy and postoperative recovery . The enantiomeric form may exhibit variations in potency and efficacy compared to the parent compound.

Pharmacokinetics

Pharmacokinetic studies show that aprepitant has a low aqueous solubility (3–7 μg/mL) across a pH range of 2 to 10. The logP value of 4.8 indicates high lipophilicity, which can affect absorption rates . The enantiomer's bioavailability is critical for its therapeutic effectiveness, particularly in formulations aimed at enhancing solubility.

Case Studies and Research Findings

- Dissolution Studies : Research indicates that solid dispersions of aprepitant significantly enhance dissolution rates compared to pure aprepitant. For instance, in phosphate-buffered saline (PBS) at pH 6.6 with 0.1% SDS, pure aprepitant demonstrated only 22.61% release after 180 minutes, whereas solid dispersions achieved higher release rates .

- Solid Form Screening : A study on solid forms revealed challenges in crystallization due to the compound's inherent properties. The predominant form obtained during recrystallization was identified as Form I, which exhibited poor solubility characteristics . This has implications for the formulation of effective dosage forms.

- Comparative Bioavailability : In comparative studies between aprepitant formulations, solid dispersions showed a relative bioavailability of approximately 93% compared to the marketed formulation (Emend). This highlights the potential for improved therapeutic outcomes with optimized formulations .

Data Table: Pharmacokinetic Parameters

| Parameter | Emend (Aprepitant) | Solid Dispersions | This compound |

|---|---|---|---|

| AUC (0–48 h) μg·h/mL | 20.51 ± 3.60 | 19.10 ± 3.10 | TBD |

| C max μg/mL | 1.71 ± 0.40 | 2.085 ± 0.30 | TBD |

| T max (h) | 4.33 ± 0.52 | 3 ± 0.63 | TBD |

*Note: TBD indicates that specific data for this compound may not be available or needs further research.

科学的研究の応用

Chiral Separation Techniques

The primary application of Aprepitant Impurity B Enantiomer Hydrochloride lies in its role as a reference standard for chiral separation methods. Aprepitant is a chiral molecule with three stereogenic centers, resulting in eight stereoisomers. The separation of these isomers is crucial for quality control and efficacy testing of Aprepitant formulations.

Methodology

- High-Performance Liquid Chromatography (HPLC) : Various studies have employed HPLC techniques to separate and quantify Aprepitant and its impurities. For instance, a study demonstrated the use of an amylase-based chiral column for effective resolution of all eight isomers using a specific mobile phase composition .

| Method | Mobile Phase Composition | Column Type | Detection |

|---|---|---|---|

| HPLC | n-Hexane/Isopropyl Alcohol/Methanol/Trifluoroacetic Acid (970/40/4/0.5) | Chiralpak ADH | UV at 210 nm |

Stability Studies

Stability studies are essential for ensuring the shelf-life and safety of pharmaceutical products. The enantiomer has been used to assess the stability of Aprepitant under various conditions, such as temperature, humidity, and light exposure.

Findings

- A study indicated that the stereochemical purity of Aprepitant remained stable when exposed to specific conditions over time, confirming the robustness of the formulation .

Bioanalytical Applications

Aprepitant Impurity B Enantiomer Hydrochloride serves as a crucial analytical standard in bioanalytical methods to monitor drug levels in biological matrices. Its presence helps in understanding the pharmacokinetics and pharmacodynamics of Aprepitant.

Case Study

- In a pharmacokinetic study involving cancer patients receiving chemotherapy, the quantification of Aprepitant and its impurities was performed using validated HPLC methods, which included Aprepitant Impurity B as a reference standard .

Regulatory Compliance

The use of Aprepitant Impurity B Enantiomer Hydrochloride aids pharmaceutical companies in meeting regulatory requirements set by organizations such as the International Conference on Harmonization (ICH). Proper characterization and quantification of impurities are critical for drug approval processes.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural and analytical distinctions between Aprepitant Impurity B Enantiomer HCl and related compounds:

Analytical Differentiation

- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IA/IB) resolve enantiomers using hexane:isopropanol gradients, with retention time differences >2 minutes .

- Mass Spectrometry : Impurity B Enantiomer HCl shows identical mass-to-charge (m/z) ratios to its counterpart but distinct fragmentation patterns due to stereochemical effects .

- Polarimetry : Specific optical rotation ([α]D) values differentiate enantiomers; for example, (S)-enantiomers may exhibit opposite rotations compared to (R)-forms .

Pharmacological Relevance

While aprepitant’s efficacy is well-documented, enantiomeric impurities like Impurity B Enantiomer HCl are pharmacologically inactive or weakly active. Studies on similar NK₁ antagonists suggest that enantiomeric impurities may exhibit <1% receptor binding affinity compared to the parent drug .

準備方法

Diastereomeric Salt Resolution of Key Intermediates

A pivotal strategy involves recycling undesired diastereomers generated during aprepitant synthesis. For instance, the undesired isomers ent-6 , 7 , and ent-7 are converted back to the desired intermediate 4 via diastereomeric salt formation. The process employs (+)-di-p-toluoyltartaric acid (DPTTA) as a resolving agent, achieving a 2:1 diastereomeric ratio in favor of the target enantiomer.

Key Steps :

-

Nucleophilic Substitution : Reaction of (±)-trans-morpholinol-2 with (±)-3 yields 4 , ent-4 , 5 , and ent-5 .

-

Debenzylation : Removal of the benzyl group from the mixture.

-

Salt Crystallization : Selective crystallization using DPTTA isolates the desired enantiomer 6 , while mother liquors retain impurities for recycling.

Table 1: Yield and Purity of Diastereomeric Salt Resolution

| Step | Yield (%) | Purity (ee %) |

|---|---|---|

| Nucleophilic Substitution | 65–70 | 60–70 |

| Salt Crystallization | 45–50 | >98 |

Chiral HPLC-Assisted Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is employed to resolve the eight stereoisomers of aprepitant, including Impurity B Enantiomer. Normal-phase and reverse-phase methods using chiral stationary phases (e.g., Chiralpak AD-H) achieve baseline separation. Mobile phases typically combine n-hexane, ethanol, and trifluoroacetic acid in optimized ratios.

Table 2: HPLC Conditions for Chiral Separation

| Parameter | Normal-Phase | Reverse-Phase |

|---|---|---|

| Column | Chiralpak AD-H | C18 |

| Mobile Phase | 80:20 Hexane:EtOH | 60:40 ACN:Buffer |

| Flow Rate (mL/min) | 1.0 | 1.2 |

| Detection (nm) | 220 | 254 |

Enantioselective Hydrogenation of Trifluoromethyl Acetophenone

A scalable route involves asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone using Ru/phosphine-oxazoline catalysts. This method achieves >95% enantiomeric excess (ee) at pilot scale (140 kg), with substrate-to-catalyst ratios of 20,000:1. The resultant (R)-alcohol is subsequently functionalized into the morpholine core.

Critical Parameters :

-

Catalyst : Ru/(S)-Xyl-P-Phos oxazoline complex.

-

Conditions : 20 bar , 25°C, toluene/NaOH biphasic system.

Analytical Validation of Synthetic Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm structural integrity. For example, the -NMR spectrum of this compound displays characteristic signals at δ 4.85 ppm (morpholine OCH) and δ 7.45–7.65 ppm (aromatic protons).

Purity Assessment via Ion Chromatography

Ion chromatography quantifies chloride content (36.46 g/mol), ensuring stoichiometric equivalence in the hydrochloride salt.

Challenges in Large-Scale Synthesis

Palladium-Mediated Homocoupling Byproducts

During Suzuki cross-coupling steps, palladium catalysts may induce homocoupling of boronic acids, generating dimers (e.g., impurity 6 ). Mitigation strategies include:

-

Reducing Agent Addition : Potassium formate suppresses Pd(II) species.

-

Catalyst Filtration : Palladium black removal post-reaction eliminates residual metal.

Thermodynamic Stability of Morpholinol Intermediates

The inherent tendency of (±)-cis-morpholinol-2 to epimerize into (±)-trans-morpholinol-2 necessitates kinetic control during nucleophilic substitutions.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Diastereomeric Salt | High enantiopurity (>98% ee) | Low yield (45–50%) |

| Chiral HPLC | Precise separation of isomers | Costly for large-scale production |

| Asymmetric Hydrogenation | Scalable, high TON (20,000:1) | Requires specialized catalysts |

Q & A

Basic Question: What analytical methodologies are recommended for identifying and quantifying Aprepitant Impurity B Enantiomer HCl in drug substance batches?

Methodological Answer:

A combination of chiral chromatography and mass spectrometry is critical. Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase optimized for enantiomer separation (e.g., n-hexane/ethanol with 0.1% trifluoroacetic acid). Confirm enantiomeric purity via optical rotation measurements and cross-validate using ultra-performance liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry (UPLC-IM-Q-TOF-MS) to resolve co-eluting impurities . Quantify impurities using validated calibration curves with reference standards (e.g., CAS 183901-47-5) .

Basic Question: How can researchers distinguish this compound from its racemic counterpart during synthesis?

Methodological Answer:

Stereochemical differentiation requires enantioselective synthesis and rigorous characterization.

- Synthesis: Use optically pure intermediates, such as Boc-protected (1S,4S)-enantiomers, to prevent racemization during methylation or HCl salt formation steps .

- Analysis: Compare retention times in chiral HPLC against authenticated reference standards (e.g., ZTL-A-3216) . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can resolve enantiomer-specific splitting patterns .

Advanced Question: How should researchers design experiments to assess the impact of this compound on drug stability and toxicity?

Methodological Answer:

Adopt a tiered approach:

Forced Degradation Studies: Expose Aprepitant to stress conditions (acid/base hydrolysis, oxidation, photolysis) and monitor impurity formation via high-resolution LC-MS. Track enantiomer-specific degradation pathways using chiral columns .

Toxicological Screening: Use in vitro assays (e.g., Ames test for mutagenicity) and compare results against ICH Q3D guidelines for elemental impurities. Quantify toxic metals (e.g., Pd, Ni) introduced during synthesis using ICP-MS with collision/reaction cell technology .

Stability-Indicating Methods: Validate methods per ICH Q2(R1) to ensure specificity for the enantiomer under thermal and humidity stress .

Advanced Question: What strategies resolve contradictions in impurity profiling data caused by matrix effects or co-eluting peaks?

Methodological Answer:

- Matrix Effect Mitigation: Dilute samples or apply matrix-matched calibration standards. For LC-MS, use isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement .

- Peak Deconvolution: Employ 2D-LC (orthogonal separation modes) or ion mobility spectrometry (IMS) to separate co-eluting species. For example, Agilent’s ICP-MS with IMS can resolve isobaric interferences .

- Data Reconciliation: Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation, X-ray crystallography for absolute configuration) .

Advanced Question: How can researchers validate enantiomeric impurity limits in compliance with pharmacopeial standards?

Methodological Answer:

Follow a risk-based validation framework:

Specificity: Demonstrate baseline separation from related substances (e.g., Aprepitant Impurity A Enantiomer) using EP/JP/USP reference standards .

Linearity and Range: Test over 50–150% of the specification limit (e.g., 0.1–0.3% w/w) with triplicate injections.

Accuracy: Spike recovery studies in triplicate at 80%, 100%, and 120% levels.

Robustness: Vary chromatographic parameters (column temperature ±2°C, flow rate ±0.1 mL/min) and assess system suitability criteria (resolution ≥2.0, tailing factor ≤2.0) .

Advanced Question: What experimental designs optimize the scalable synthesis of this compound for reference standard production?

Methodological Answer:

- Enantioselective Catalysis: Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to minimize racemic byproducts .

- Process Analytical Technology (PAT): Implement real-time monitoring via FTIR or Raman spectroscopy to track enantiomeric excess (ee) during crystallization.

- Purification: Recrystallize from ethanol/water mixtures (3:1 v/v) to achieve ≥99.5% purity. Confirm using differential scanning calorimetry (DSC) to verify melting point consistency with reference material (CAS 183901-47-5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。